2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
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Description
The compound “2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. Attached to this ring is a fluorine atom and a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiazole ring, followed by the introduction of the fluorine atom and the boronic ester group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the fluorine atom, and the boronic ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
In terms of reactivity, the fluorine atom and the boronic ester group are likely to be the most reactive parts of the molecule. The boronic ester could undergo Suzuki-Miyaura cross-coupling reactions with suitable partners, while the fluorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of the functional groups present. For example, the presence of the fluorine atom and the boronic ester group could influence properties such as polarity, solubility, and reactivity .Mechanism of Action
Future Directions
The potential applications and future directions for this compound would likely depend on its reactivity and the specific context in which it’s being used. For example, if the compound shows promising reactivity in certain chemical reactions, it could be further studied and optimized for use in synthetic chemistry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole involves the reaction of 2-bromo-5-fluorothiazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting intermediate is then treated with a base to form the final product.", "Starting Materials": [ "2-bromo-5-fluorothiazole", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: 2-bromo-5-fluorothiazole is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst to form an intermediate.", "Step 2: The intermediate is then treated with a base to form the final product, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole." ] } | |
CAS No. |
2223048-10-8 |
Molecular Formula |
C9H13BFNO2S |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3 |
InChI Key |
UUHWEZOKSHALAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)F |
Purity |
95 |
Origin of Product |
United States |
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